2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide
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Overview
Description
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide is a complex organic compound that features a pyridazinone core linked to an indole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyridazinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Shares a similar pyridazinone core but with different substituents.
Indole derivatives: Compounds containing the indole moiety, known for their diverse biological activities.
Uniqueness
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide is unique due to its specific combination of the pyridazinone and indole structures, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C20H15ClN4O2 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C20H15ClN4O2/c21-16-4-2-1-3-15(16)18-7-8-20(27)25(24-18)12-19(26)23-14-5-6-17-13(11-14)9-10-22-17/h1-11,22H,12H2,(H,23,26) |
InChI Key |
CXSUAXFTFGQVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4)Cl |
Origin of Product |
United States |
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